molecular formula C21H18F2N4O2 B2579292 3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 941945-85-3

3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No. B2579292
CAS RN: 941945-85-3
M. Wt: 396.398
InChI Key: FPARIGDIYGCNPF-UHFFFAOYSA-N
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Description

“3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide” is a chemical compound with the molecular formula C21H18F2N4O2 . It is used in various scientific experiments.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 396.398. For more detailed physical and chemical properties, it would be best to refer to a specialized chemical database .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives related to "3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide" involves complex chemical processes that yield compounds with potential antitumor activities. For example, compounds synthesized from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization exhibit inhibitory capacities against cancer cell lines (Ji et al., 2018; Lu et al., 2017). These findings demonstrate the compound's structural complexity and potential for pharmaceutical applications.

Antipathogenic Activity

Thiourea derivatives, synthesized and characterized for their interaction with bacterial cells, demonstrate significant anti-pathogenic activity, especially against strains known for their biofilm formation capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011). This suggests that derivatives of "3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide" could be further developed as novel anti-microbial agents with antibiofilm properties.

Biological and Pharmacological Screening

Compounds derived from "3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide" have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic effects (Patel et al., 2009). These studies highlight the compound's versatility and potential in drug discovery and development processes.

Chemical Reactivity and Interaction Studies

Research on the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, a process relevant to the synthesis of "3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide" derivatives, provides insights into the synthesis of antidepressants (Donskaya et al., 2004). These studies contribute to understanding the chemical reactivity and potential therapeutic applications of such compounds.

Mechanism of Action

While the exact mechanism of action for this compound isn’t specified, similar compounds have been found to act as activators of neuronal KCNQ2/Q3 potassium channels, which decrease neuronal excitability . This suggests potential applications in the treatment of disorders of neuronal excitability such as epilepsy .

properties

IUPAC Name

3,4-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2/c22-17-6-3-15(13-18(17)23)21(28)24-16-4-1-14(2-5-16)19-7-8-20(26-25-19)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPARIGDIYGCNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

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